22-Hydroxy Mifepristone-d6 is a stable isotope-labeled (SIL) internal standard designed specifically for the bioanalytical quantification of 22-hydroxy mifepristone, a major active metabolite of the antiprogestogen mifepristone. Featuring a six-deuterium label on the dimethylamino group, this compound provides a +6 Da mass shift (m/z 452) relative to the unlabeled target (m/z 446) [1]. In procurement and assay development, it is utilized primarily by contract research organizations (CROs) and clinical laboratories to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its inclusion in multi-analyte panels ensures compliance with regulatory bioanalytical guidelines by correcting for metabolite-specific extraction losses and matrix-induced ion suppression in complex biological samples such as whole blood and plasma [2].
Substituting a matched SIL internal standard with a generic analog, such as Mifepristone-d3, compromises assay accuracy due to significant chromatographic and physicochemical divergences. In standard reverse-phase LC-MS/MS, 22-hydroxy mifepristone elutes significantly earlier (e.g., 6.39 min) than the parent mifepristone (8.29 min) [1]. Because they do not co-elute, a generic parent-drug internal standard is subjected to a completely different profile of co-eluting matrix interferents, failing to accurately track and correct the specific ion suppression or enhancement occurring at the 6.39-minute window [1]. Furthermore, the addition of the hydroxyl group alters the molecule's polarity and partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Relying on a surrogate standard results in uncorrected recovery variations, pushing the assay outside the strict ±15% precision and accuracy limits mandated by FDA and EMA bioanalytical guidelines [2].
In whole blood extracts analyzed via UHPLC-QqQ-MS/MS, 22-hydroxy mifepristone elutes at 6.39 minutes, whereas the parent drug mifepristone elutes at 8.29 minutes [1]. Utilizing the matched 22-Hydroxy Mifepristone-d6 standard ensures exact co-elution, allowing the internal standard to experience the exact same matrix interferents. This matched approach successfully constrains matrix effects to a range of -3.0% to +14.7%, whereas using a surrogate like Mifepristone-d3 would fail to correct for the distinct ion suppression profile present at the earlier retention time [1].
| Evidence Dimension | Retention time and matrix effect control |
| Target Compound Data | Elutes at 6.39 min; matrix effects constrained to -3.0% to +14.7% |
| Comparator Or Baseline | Mifepristone-d3 (surrogate IS) eluting at 8.29 min |
| Quantified Difference | 1.9-minute elution gap eliminated, ensuring identical matrix suppression tracking |
| Conditions | UHPLC-QqQ-MS/MS analysis of whole blood following tert-butyl-methyl ether extraction at pH 9 |
Exact co-elution is required to accurately correct for matrix-induced signal variations, preventing quantification errors in complex biological samples.
When extracting 22-hydroxy mifepristone from whole blood using liquid-liquid extraction, the polar hydroxyl group alters partitioning compared to the parent drug. By incorporating 22-Hydroxy Mifepristone-d6 (at 1000 ng/mL spiking concentration), the assay achieves absolute recovery correction resulting in an effective recovery range of 96.3–114.7% [1]. This matched correction enables the method to maintain intra-day and inter-day precision and accuracy within ±13.2% down to a 0.5 ng/mL limit of quantification (LOQ), strictly satisfying regulatory bioanalytical requirements [1].
| Evidence Dimension | Assay precision and accuracy (RSD% and RE%) |
| Target Compound Data | Precision and accuracy within ±13.2%; Recovery 96.3–114.7% |
| Comparator Or Baseline | Uncorrected extraction or generic IS (regulatory limit ±15.0%) |
| Quantified Difference | Maintains variance below the 15% regulatory threshold across all QC levels |
| Conditions | Liquid-liquid extraction (LLE) followed by LC-MS/MS quantification |
Procuring the exact matched isotope standard is necessary to pass FDA/EMA method validation criteria for clinical and forensic sample analysis.
22-Hydroxy Mifepristone-d6 provides a +6 Da mass shift, generating a precursor ion at m/z 452 compared to the unlabeled target at m/z 446 [1]. In contrast to +3 Da labeled standards (which can suffer from minor M+3 isotopic interference from high concentrations of the unlabeled analyte), the +6 Da shift completely isolates the internal standard's multiple reaction monitoring (MRM) transitions. This mass separation ensures zero isotopic crosstalk, preserving signal linearity and baseline noise integrity at the 0.5 ng/mL LLOQ [1].
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | +6 Da shift (m/z 452) |
| Comparator Or Baseline | +3 Da labeled standards (e.g., -d3) |
| Quantified Difference | Complete separation from the natural M+3 envelope of the unlabeled analyte |
| Conditions | MRM transition monitoring in triple quadrupole mass spectrometry |
A +6 Da mass shift prevents false positive signals at the lower limit of quantification, ensuring robust calibration curves.
In clinical trials evaluating mifepristone dosing regimens, 22-Hydroxy Mifepristone-d6 is utilized to simultaneously quantify the active 22-hydroxy metabolite alongside the parent drug. Its use ensures that matrix effects specific to the metabolite's elution window are corrected, providing accurate exposure data (AUC, Cmax) necessary for regulatory submissions [1].
For forensic laboratories analyzing complex matrices like post-mortem whole blood, the matched d6 internal standard is critical for overcoming high background noise and variable extraction recoveries. It enables validated detection down to 0.5 ng/mL, allowing for the definitive confirmation of self-induced pharmacological abortion or toxicological exposure [1].
Contract research organizations (CROs) developing proprietary LC-MS/MS assays procure this standard to meet strict FDA and EMA validation criteria. The +6 Da mass shift and exact co-elution properties guarantee that the assay maintains precision and accuracy within the mandated ±15% limits across all quality control levels [2].